molecular formula C6H11NO B3225341 Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine CAS No. 1247750-61-3

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine

Cat. No.: B3225341
CAS No.: 1247750-61-3
M. Wt: 113.16
InChI Key: LBDGUQLCBNALNC-UHFFFAOYSA-N
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Description

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine is an organic compound that features a propargyl group attached to an amine. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the propargyl group makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine can be synthesized through a multi-step process. One common method involves the reaction of propargyl bromide with 2-(methylamino)ethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce different substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Mechanism of Action

The mechanism by which Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine exerts its effects involves interactions with various molecular targets. The propargyl group can undergo cycloaddition reactions, forming triazoles that can interact with biological macromolecules. Additionally, the amine group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine is unique due to its combination of a propargyl group and an amine This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

N-methyl-2-prop-2-ynoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-5-8-6-4-7-2/h1,7H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDGUQLCBNALNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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